molecular formula C6H5BrN2O4S B2701406 3-Bromo-2-nitrobenzenesulfonamide CAS No. 1261521-33-8

3-Bromo-2-nitrobenzenesulfonamide

Cat. No.: B2701406
CAS No.: 1261521-33-8
M. Wt: 281.08
InChI Key: ZSBLCFHOBCMZGU-UHFFFAOYSA-N
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Description

3-Bromo-2-nitrobenzenesulfonamide is an organic compound with the molecular formula C6H5BrN2O4S. It is a derivative of benzenesulfonamide, featuring bromine and nitro functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-nitrobenzenesulfonamide typically involves the bromination of 2-nitrobenzenesulfonamide. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The sulfonamide group can be oxidized under strong oxidative conditions.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-nitrobenzenesulfonamide is unique due to the specific positioning of the bromine and nitro groups, which confer distinct reactivity patterns and biological activity. This makes it a valuable compound in the synthesis of complex molecules and in various research applications .

Properties

IUPAC Name

3-bromo-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O4S/c7-4-2-1-3-5(14(8,12)13)6(4)9(10)11/h1-3H,(H2,8,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBLCFHOBCMZGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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